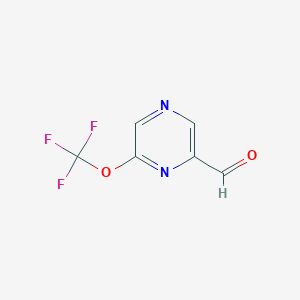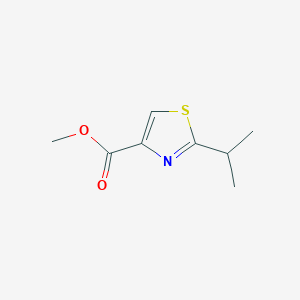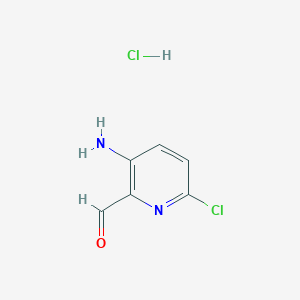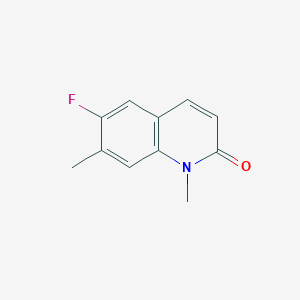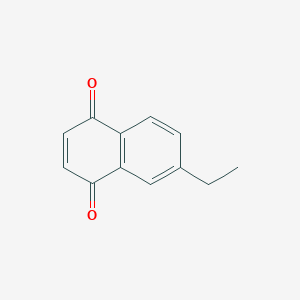
6-Ethylnaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethylnaphthalene-1,4-dione is an organic compound with the molecular formula C₁₂H₁₀O₂. It is a derivative of naphthoquinone, characterized by the presence of an ethyl group at the 6th position of the naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Ethylnaphthalene-1,4-dione can be synthesized through several methods. One common approach involves the oxidation of 6-ethylnaphthalene using oxidizing agents such as hydrogen peroxide (H₂O₂) in the presence of catalysts like tungstic acid (H₂WO₄) and phosphoric acid (H₃PO₄) . The reaction is typically carried out in organic solvents like acetonitrile, which helps control the selectivity of the oxidation process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors and advanced catalytic systems to ensure high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form hydroxylated derivatives.
Reduction: It can be reduced to form 6-ethylnaphthalene-1,4-diol.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of tungstic acid (H₂WO₄) and phosphoric acid (H₃PO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Hydroxylated derivatives such as 6-ethyl-2-hydroxynaphthalene-1,4-dione.
Reduction: 6-Ethylnaphthalene-1,4-diol.
Substitution: Various substituted naphthoquinones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Ethylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 6-ethylnaphthalene-1,4-dione involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a potential candidate for redox-based biological activities. It interacts with various molecular targets, including enzymes and cellular components, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthoquinone: The parent compound without the ethyl group.
2-Hydroxy-1,4-naphthoquinone: A hydroxylated derivative known for its biological activities.
6-Methylnaphthalene-1,4-dione: A similar compound with a methyl group instead of an ethyl group
Uniqueness
6-Ethylnaphthalene-1,4-dione is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological properties. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to its non-ethylated counterparts .
Eigenschaften
CAS-Nummer |
17539-30-9 |
|---|---|
Molekularformel |
C12H10O2 |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
6-ethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O2/c1-2-8-3-4-9-10(7-8)12(14)6-5-11(9)13/h3-7H,2H2,1H3 |
InChI-Schlüssel |
UVHMQBSPOCXMKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


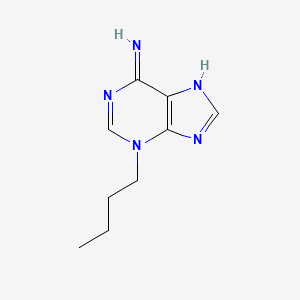
![4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B11905526.png)
